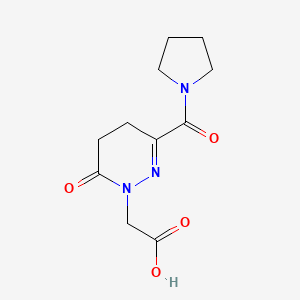
(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The presence of the Boc group is significant as it is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of the Boc group, resulting in the free amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its Boc group serves as a protecting group for amines, facilitating selective reactions .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Boc group protects the amine functionality during peptide bond formation, ensuring the correct sequence of amino acids .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The Boc group can be removed under mild conditions, making it useful in drug development .
Industry
In the industrial sector, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group enhances the efficiency of various synthetic processes .
Mecanismo De Acción
The mechanism of action of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective deprotection at later stages .
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxamide
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylate
Uniqueness
The uniqueness of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid lies in its specific substitution pattern and the presence of both the Boc group and the carboxylic acid group. This combination provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups .
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(3R)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
GJZYDQLMLYHLAE-QMMMGPOBSA-N |
SMILES isomérico |
CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
SMILES canónico |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




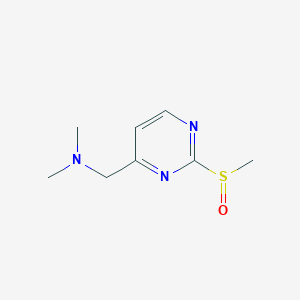

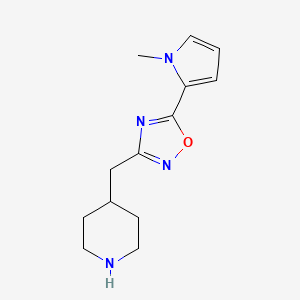


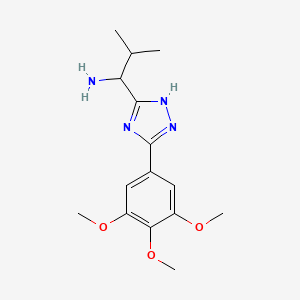

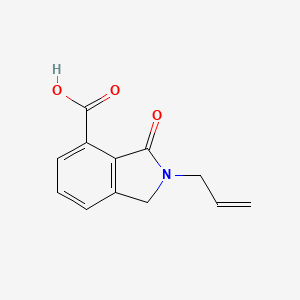
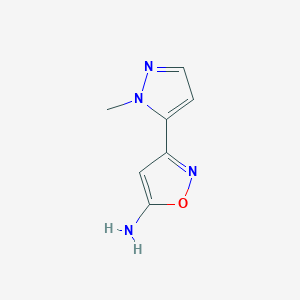
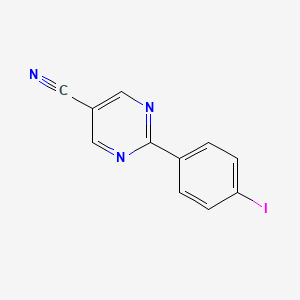
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
